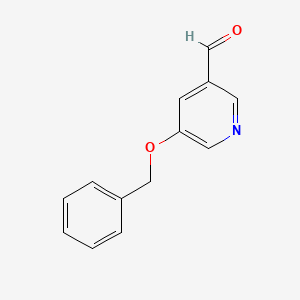

5-(Benzyloxy)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-13(8-14-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOQOUXGEUQUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Synthetic Transformations Involving 5 Benzyloxy Nicotinaldehyde

Condensation Reactions with Amines and Hydrazides

The aldehyde group of 5-(benzyloxy)nicotinaldehyde readily participates in condensation reactions with primary amines and hydrazides, leading to the formation of imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in the construction of various heterocyclic systems and other functionalized molecules.

The reaction between an aldehyde and a primary amine to form a Schiff base is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. dergipark.org.trekb.eg The general mechanism involves the initial formation of an unstable carbinolamine intermediate, which then loses a molecule of water to form the C=N double bond of the imine. dergipark.org.tr This reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. researchgate.net However, the reaction can also proceed under neutral or even basic conditions, particularly with reactive aldehydes and amines. ambeed.com

The formation of Schiff bases from this compound serves as a crucial step in the synthesis of various biologically active compounds and functional materials. For instance, Schiff bases derived from substituted benzaldehydes have been utilized as precursors for the synthesis of polymers like poly(azomethine)s. dergipark.org.tr The imine linkage provides a versatile platform for further chemical modifications.

Table 1: Examples of Schiff Base Formation with Substituted Aldehydes

| Aldehyde | Amine | Product | Reaction Conditions | Yield (%) | Reference |

| 2-hydroxybenzaldehyde | 2,5-diaminobenzenesulfonic acid | 2,5-bis((E)-(2-hydroxybenzylidene)amino)benzenesulfonic acid | Ethanol, reflux, 5h | 85 | dergipark.org.tr |

| 2-hydroxybenzaldehyde | 4,4'-diamino-[1,1'-biphenyl]-2,2'-disulfonic acid | 4,4'-bis((E)-(2-hydroxybenzylidene)amino)-[1,1'-biphenyl]-2,2'-disulfonic acid | Ethanol, reflux, 5h | 80 | dergipark.org.tr |

| 5-bromo-2-hydroxybenzaldehyde | 2-amino-6-methylbenzothiazole | Benzothiazole Schiff base | Ethanol, reflux, 2h | - | ekb.eg |

| 4-(diethylamino)-2-hydroxybenzaldehyde | 2-aminobenzimidazole derivatives | Benzimidazole Schiff bases | Absolute ethanol, reflux, 12-24h | - | ekb.eg |

Similar to amines, hydrazides react with aldehydes to form hydrazones. This reaction is a key step in the synthesis of various nitrogen-containing heterocycles. acs.orgmdpi.comchemmethod.com The hydrazone intermediate can undergo subsequent intramolecular cyclization or react with other reagents to form five- or six-membered rings.

For example, carbohydrazides can be condensed with aromatic aldehydes to yield target compounds with potential biological activities. acs.org The formation of the hydrazone is confirmed by spectroscopic methods, such as the appearance of a characteristic singlet in the ¹H NMR spectrum corresponding to the -CH=N proton. acs.org These hydrazones can serve as precursors for the synthesis of various heterocyclic systems like 1,2,4-triazoles. The reaction of a hydrazide with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazoles, which can be further converted to triazoles.

Table 2: Synthesis of Heterocyclic Compounds from Hydrazides

| Hydrazide | Aldehyde/Reagent | Intermediate/Product | Reaction Conditions | Reference |

| 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | Aromatic aldehyde | Target hydrazone compounds | - | acs.org |

| Substituted hydrazide | Carbon disulfide, ethanolic KOH | Substituted 1,3,4-oxadiazole | - | |

| Substituted hydrazide | Ammonium (B1175870) thiocyanate, HCl | Substituted thiosemicarbazide | Absolute ethanol, reflux, 22h | |

| 2-(benzothiazol-2-ylthio) acetohydrazide | Aromatic aldehyde | Schiff base | - | chemmethod.com |

Formation of Schiff Bases and Related Imines

Cyclization Reactions

The strategic placement of the benzyloxy and aldehyde functionalities on the pyridine (B92270) ring of this compound makes it a valuable precursor for various cyclization reactions, leading to the formation of complex polycyclic structures often found in natural products.

Intramolecular cyclization reactions are powerful tools in organic synthesis, allowing for the efficient construction of cyclic molecules from acyclic precursors. nih.govrsc.org In the context of natural product synthesis, this compound and its derivatives can serve as key intermediates. For example, substituted pyridine aldehydes have been explored as intermediates in the synthesis of toddaquinoline and other natural products. researchgate.net The synthesis of such complex molecules often involves a series of reactions, including formylation and bromination of the pyridine ring, to introduce the necessary functional groups for the final cyclization step. researchgate.net

Tandem reactions, also known as domino or cascade reactions, involve two or more bond-forming or breaking transformations that occur sequentially in a single synthetic operation without the isolation of intermediates. epdf.pub These processes are highly efficient and can rapidly generate molecular complexity. While specific examples involving this compound in tandem or spirocyclization reactions are not extensively detailed in the provided context, the general principles of such reactions are relevant. For instance, tandem reactions can involve a sequence of cyclization and rearrangement steps to build complex fused-ring systems. ipb.pt

Intramolecular Cyclizations in Natural Product Synthesis

Cross-Coupling Reactions

Cross-coupling reactions, typically catalyzed by transition metals like palladium, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comuni-muenchen.de These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nsf.gov

While direct examples of cross-coupling reactions with this compound are not explicitly provided in the search results, related compounds containing benzyloxy groups have been successfully employed in such transformations. For instance, (4-benzyloxyphenyl)tributylstannane (B172203) has been used in copper-mediated cross-coupling reactions with sulfur electrophiles to form C-S bonds. nsf.gov This suggests that the benzyloxy group is compatible with these reaction conditions. N-heterocyclic carbene (NHC) catalyzed cross-coupling reactions have also been developed, offering a transition-metal-free alternative for C-C bond formation. rsc.org The diverse range of cross-coupling methodologies provides a powerful toolkit for modifying the pyridine core of this compound and introducing a variety of substituents.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. wikipedia.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. organic-chemistry.org The catalytic cycle proceeds through three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

While direct examples involving this compound are not extensively documented in the provided sources, the reactivity of closely related 5-halonicotinaldehyde derivatives provides a strong precedent for its successful application in Suzuki-Miyaura couplings. For instance, 5-bromonicotinaldehyde (B46077) readily participates in such reactions. In one documented procedure, 5-bromonicotinaldehyde was coupled with (3-(trifluoromethoxy)phenyl)boronic acid using a palladium catalyst to afford the corresponding 5-aryl-nicotinaldehyde derivative. nih.gov The benzyloxy group is generally stable under these conditions and is not expected to interfere with the coupling reaction. The reaction proceeds efficiently, demonstrating the utility of this method for creating biaryl structures based on the pyridine core.

Table 1: Representative Suzuki-Miyaura Coupling of a 5-Halonicotinaldehyde Derivative

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 5-Bromonicotinaldehyde | (3-(Trifluoromethoxy)phenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | THF/H₂O | 5-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde | Not specified | nih.gov |

This transformation highlights the potential of this compound as a substrate for generating a diverse array of 5-arylpyridine derivatives, which are valuable scaffolds in pharmaceutical research.

Reduction and Oxidation Reactions

Selective Reduction of Aldehyde Functionality

The aldehyde group is readily reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, as it typically does not reduce other functional groups like esters, amides, or benzylic ethers under standard conditions. masterorganicchemistry.comslideshare.net The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon of the aldehyde. umass.edu This is followed by a workup step, usually with water or a mild acid, to protonate the resulting alkoxide intermediate, yielding the alcohol. masterorganicchemistry.com

The selective reduction of the aldehyde in nicotinaldehyde derivatives is a well-established procedure. For example, 6-(trifluoromethyl)nicotinaldehyde is smoothly converted to its corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, using sodium borohydride in methanol (B129727) at low temperatures. biorxiv.org Given the similar reactivity, this compound is expected to undergo an analogous reduction to produce (5-(benzyloxy)pyridin-3-yl)methanol with high efficiency. The benzyloxy protecting group remains intact throughout this process.

Table 2: Selective Aldehyde Reduction of a Nicotinaldehyde Analogue

| Substrate | Reagent | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|

| 6-(Trifluoromethyl)nicotinaldehyde | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | (6-(Trifluoromethyl)pyridin-3-yl)methanol | Not specified | biorxiv.org |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are powerful carbon-based nucleophiles that readily add to the carbonyl group of aldehydes. libretexts.org This reaction is a fundamental method for forming new carbon-carbon bonds and synthesizing more complex alcohols. libretexts.org The reaction with an aldehyde results in the formation of a secondary alcohol after an acidic workup. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. masterorganicchemistry.com

The nicotinaldehyde scaffold is a suitable substrate for such additions. For instance, nicotinaldehyde has been shown to react with ethynylmagnesium bromide, a Grignard reagent, to produce the corresponding secondary propargyl alcohol. nih.gov This demonstrates the accessibility of the aldehyde group in the pyridine ring to nucleophilic attack by organomagnesium compounds. Similarly, organolithium reagents are expected to react in the same fashion to yield secondary alcohols. masterorganicchemistry.comdalalinstitute.com The benzyloxy group in this compound is unreactive towards these nucleophiles, allowing for selective addition to the aldehyde functionality.

Table 3: Representative Reaction of Nicotinaldehyde with a Grignard Reagent

| Substrate | Reagent | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|

| Nicotinaldehyde | Ethynylmagnesium bromide | Tetrahydrofuran (THF) | Pyridin-3-yl(1,2,3-triazol-4-yl)methanol* | 75% | nih.gov |

*Note: The initial product, a propargyl alcohol, was further reacted in a one-pot procedure with an azide (B81097) to form the triazole product shown.

Applications of 5 Benzyloxy Nicotinaldehyde in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

In organic synthesis, "building blocks" are essential starting materials used to construct more complex molecules through a variety of chemical reactions. 5-(Benzyloxy)nicotinaldehyde serves as an important building block due to its inherent structural features. The pyridine (B92270) ring provides a core heterocyclic scaffold, the aldehyde group is a versatile handle for numerous transformations such as aldol (B89426) reactions, and the benzyloxy group offers a robust protecting strategy for a hydroxyl group. These characteristics allow for selective functionalization and modification, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Precursor for Heterocyclic Compounds

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry. This compound serves as a key precursor for the synthesis of a diverse range of these compounds.

Synthesis of Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline Derivatives

The synthesis of fused heterocyclic systems like pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxalines often involves the cyclization and condensation of various precursors. One established route involves reacting 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one, a key intermediate, with various aldehydes such as 2-chlorobenzaldehyde (B119727) or isonicotinaldehyde. While the core structure of these products is of significant interest for its potential anti-inflammatory and analgesic properties, the direct application of this compound in this specific synthetic pathway is not explicitly detailed in the available literature. archive.orgshivajicollege.ac.inresearchgate.net

However, related research demonstrates the utility of benzyloxy-substituted aldehydes in similar multi-component reactions. For instance, various benzyloxy benzaldehydes react with dimedone and 6-amino-1,3-dimethyluracil (B104193) in a one-pot reaction to produce pyrimido[4,5-b]quinoline derivatives, highlighting the general applicability of benzyloxy-aldehydes in constructing complex fused pyrimidine (B1678525) systems. nih.gov

Synthesis of Thiazole-Based Hydrazides

Thiazole-based hydrazides are a class of compounds investigated for their biological activities. A general and effective method for their synthesis involves the condensation of a thiazole-containing carbohydrazide (B1668358) with an appropriate aromatic aldehyde. acs.org

The typical synthetic sequence is outlined below:

A starting material, such as 3-cyanopyridine (B1664610), is converted into a thioamide. acs.org

The thioamide reacts with a compound like ethyl-2-chloroacetoacetate to form a substituted thiazole (B1198619) ester. acs.org

This ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield the key intermediate, a thiazole-4-carbohydrazide. acs.org

Finally, this carbohydrazide is condensed with an aromatic aldehyde to produce the target N'-arylmethylidene-thiazole-carbohydrazide. acs.org

In this final step, this compound can serve as the aromatic aldehyde component, reacting with the hydrazide to form a Schiff base linkage (-CH=N-). Research has shown that derivatives with a 4-benzyloxyphenyl group exhibit notable activity, supporting the utility of benzyloxy-substituted aldehydes in generating these structures. acs.org

| Step | Reactants | Key Transformation | Product Type |

|---|---|---|---|

| 1 | Aryl Nitrile, P4S10 | Thionation | Carbothiamide |

| 2 | Carbothiamide, Ethyl-2-chloroacetoacetate | Hantzsch Thiazole Synthesis | Thiazole Ester |

| 3 | Thiazole Ester, Hydrazine Hydrate | Hydrazinolysis | Thiazole Carbohydrazide |

| 4 | Thiazole Carbohydrazide, Aromatic Aldehyde (e.g., this compound) | Condensation/Schiff Base Formation | Thiazole-Based Hydrazide |

Derivatization to Indole (B1671886) and Oxazolone Structures

Indole Synthesis: The Leimgruber-Batcho indole synthesis is a powerful method for preparing indoles from o-nitrotoluene precursors. wikipedia.org While not starting directly from this compound, a closely related synthesis demonstrates the pathway to a benzyloxy-substituted indole. The synthesis of 4-benzyloxyindole (B23222) proceeds from 6-benzyloxy-2-nitrotoluene. orgsyn.org The key steps involve:

Enamine Formation: The o-nitrotoluene derivative reacts with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form a (E)-β-pyrrolidinostyrene intermediate. wikipedia.orgorgsyn.org

Reductive Cyclization: The nitro group of the styrene (B11656) intermediate is reduced, typically using Raney nickel and hydrazine hydrate, which triggers a cyclization reaction and subsequent elimination of pyrrolidine to form the indole ring. wikipedia.orgorgsyn.org

This established procedure highlights a robust method for creating benzyloxy-substituted indoles, which are valuable precursors for more complex molecules. orgsyn.orgresearchgate.net

Oxazolone (Azlactone) Synthesis: The Erlenmeyer-Plochl synthesis is a classic reaction used to prepare oxazolones, also known as azlactones. wikipedia.org The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgorgsyn.orgchemeurope.com this compound, as an aromatic aldehyde, is a suitable substrate for this reaction. The aldehyde condenses with the activated methylene (B1212753) group of the in-situ formed oxazolone, leading to a 4-benzylidene-5-oxazolone structure. archive.org These azlactones are important intermediates themselves, readily undergoing ring-opening reactions to yield α,β-unsaturated amino acids. shivajicollege.ac.in

| Target Heterocycle | Named Reaction | Key Reactants | Role of Aldehyde |

|---|---|---|---|

| Indole | Leimgruber-Batcho | o-Nitrotoluene derivative, DMF-acetal, Pyrrolidine | Not directly involved; synthesis starts from a methyl group ortho to a nitro group. |

| Oxazolone (Azlactone) | Erlenmeyer-Plochl | N-Acylglycine (e.g., Hippuric Acid), Acetic Anhydride, Aromatic Aldehyde | Electrophile that condenses with the N-acylglycine derivative. |

Intermediate in Natural Product Synthesis

The structural features of this compound and its derivatives make them valuable intermediates in the multistep synthesis of complex natural products.

Total Synthesis of Toddaquinoline and Derivatives

Toddaquinoline is a benzo[h]quinoline (B1196314) alkaloid with a unique tetracyclic structure. orgsyn.org Synthetic approaches toward toddaquinoline and its derivatives have utilized functionalized pyridine aldehydes as crucial intermediates. orgsyn.orgorgsyn.org Specifically, a derivative, 5-benzyloxy-2,4,6-tribromonicotinaldehyde, has been identified as a key intermediate. orgsyn.org In this context, the benzyloxy group serves as a protecting group for the hydroxyl functionality on the pyridine ring, which is essential for the final structure of the natural product. The aldehyde group, along with the bromine substituents, provides the necessary reactivity and positional control to construct the fused quinoline (B57606) system. The synthesis demonstrates a practical and efficient route to these complex alkaloids, underscoring the strategic importance of benzyloxy-substituted nicotinaldehydes in natural product synthesis. orgsyn.orgorgsyn.org

Synthesis of Fluorenones and Azafluorenones

The structural core of azafluorenones, which incorporates a pyridine ring into the fluorenone framework, is a significant scaffold in medicinal chemistry and materials science. mdpi.com These compounds, particularly 4-azafluorenone alkaloids isolated from various plants, exhibit a range of pharmacological activities, including antibacterial, antifungal, and antiproliferative properties, making them attractive targets for total synthesis. uni-muenchen.de

Conventional methods for synthesizing 4-azafluorenones often rely on the acid-mediated cyclization of 2-arylnicotinates. However, this approach presents significant challenges, especially for precursors bearing alkoxy groups at the C-5 position of the azafluorenone system. Specifically, intermediates such as 2-(2-alkoxy)phenylnicotinates are prone to undergo undesired lactonization under the strongly acidic conditions required for Friedel-Crafts acylation, which hinders the synthesis of the target azafluorenone. uni-muenchen.deresearchgate.net This issue is particularly relevant when using starting materials like this compound, where the benzyloxy group corresponds to a C-5 oxygenation pattern in the final product.

To overcome this limitation, alternative synthetic strategies have been developed. One successful approach involves a tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines. uni-muenchen.de This method avoids the harsh acidic conditions that lead to lactonization. The required 2-aryl-3-(hydroxymethyl)pyridine intermediates can be prepared from corresponding nicotinaldehydes. For instance, a substituted nicotinaldehyde can be coupled with an aryl partner (e.g., via a Suzuki coupling) and then the aldehyde functionality can be reduced to a hydroxymethyl group, setting the stage for the key radical cyclization step.

A general pathway illustrating this modern approach is outlined below:

| Step | Description | Reactants/Reagents | Product Type |

| 1 | Aryl Coupling | A substituted nicotinate/nicotinaldehyde and an arylboronic acid | 2-Arylnicotinate/nicotinaldehyde |

| 2 | Reduction | Lithium aluminium hydride (LAH) or similar reducing agents | 2-Aryl-3-(hydroxymethyl)pyridine |

| 3 | Radical Cyclization | tert-Butyl hydroperoxide (TBHP) | 4-Azafluorenone |

This strategy has enabled the first total syntheses of several complex 4-azafluorenone alkaloids, such as muniranine and darienine. uni-muenchen.deresearchgate.net By employing this radical cyclization, the synthesis of 5-oxygenated 4-azafluorenones, which would be inaccessible through traditional routes, becomes feasible, highlighting a potential application for precursors like this compound in the construction of these pharmacologically important molecules. uni-muenchen.deresearchgate.net

Synthesis of Opioid Ligands and Analgesics

The development of novel analgesics with improved side-effect profiles remains a critical goal in medicine. nih.gov One promising strategy involves the creation of ligands that interact with multiple opioid receptors (mu, delta, and kappa) to achieve potent pain relief while minimizing issues like tolerance and dependence. nih.govmdpi.com this compound and its derivatives serve as valuable building blocks in the synthesis of complex opioid ligands, particularly those based on the pyridomorphinan scaffold.

A notable application is in the synthesis of enantiopure 10-nornaltrexones, which are explored as potential Toll-like receptor 4 (TLR4) antagonists and novel opioid ligands. acs.org In this synthesis, a structurally related compound, 4-(2-(benzyloxy)-3-methoxyphenyl)nicotinaldehyde, functions as a key intermediate. acs.orgacs.org The synthesis of this crucial precursor begins with commercially available o-vanillin and proceeds through several steps to yield the target aldehyde. This intermediate embodies the necessary structural features—a benzyloxy-protected phenol (B47542) and a nicotinaldehyde moiety—required for the subsequent construction of the complex tetracyclic opioid skeleton. acs.org

The research demonstrated that the application of a Vilsmeier-Haack type reaction to a benzyloxy-substituted styrene precursor, followed by cyclization, successfully yields the key nicotinaldehyde intermediate. acs.org This intermediate is then elaborated through a multi-step sequence to build the final benzofuro[3,2-e]isoquinoline ring system. acs.org

| Step | Starting Material | Key Intermediate | Final Product Class | Research Finding |

| 1 | o-Vanillin | 2-(2-(Benzyloxy)-3-methoxyphenyl)propan-2-ol | - | Optimized synthesis to improve mass throughput. acs.orgacs.org |

| 2 | 2-(2-(Benzyloxy)-3-methoxyphenyl)propene | 4-(2-(Benzyloxy)-3-methoxyphenyl)nicotinaldehyde | - | Vilsmeier-Haack reaction followed by cyclization to form the pyridine ring. acs.org |

| 3 | 4-(2-(Benzyloxy)-3-methoxyphenyl)nicotinaldehyde | Ethyl 3-(4-(2-hydroxy-3-methoxyphenyl)pyridin-3-yl)propanoate | - | Elaboration of the aldehyde to form a key pyridinyl propanoate. acs.org |

| 4 | Ethyl 3-(4-(2-hydroxy-3-methoxyphenyl)pyridin-3-yl)propanoate | Enantiopure 10-nornaltrexone | Opioid Ligand | The final product, (-)-10-nornaltrexone, binds to the μ-opioid receptor with an affinity approximately four times that of morphine. acs.org |

This synthetic route underscores the utility of benzyloxy-protected nicotinaldehydes in accessing complex, polycyclic molecules with significant pharmacological potential. The resulting 10-nornaltrexone compounds, which lack the typical benzylic carbon bridge of traditional opiates, represent a novel structural class of opioid-like analgesics. acs.org

Biological and Pharmacological Research Applications of 5 Benzyloxy Nicotinaldehyde Derivatives

Medicinal Chemistry Building Block

5-(Benzyloxy)nicotinaldehyde is recognized as a key intermediate in organic synthesis and medicinal chemistry. lookchem.com Its utility stems from the reactivity of the aldehyde group, which can readily participate in various chemical reactions to form more complex molecular architectures. The benzyloxy group, on the other hand, can be strategically retained or removed during a synthetic sequence to modulate the properties of the final compound. This flexibility allows chemists to create a diverse library of derivatives for biological screening. crysdotllc.comcymitquimica.com The compound is considered a heterocyclic building block, specifically a pyridine (B92270) derivative, which is a common structural motif in many pharmaceuticals. bldpharm.com Its role as a foundational molecule is critical in the discovery and development of new drugs. cymitquimica.comnih.gov

Investigating Bioactive Molecules

Derivatives synthesized from this compound have been the subject of extensive research to explore their potential pharmacological applications. These investigations have unveiled a spectrum of biological activities, highlighting the importance of this chemical scaffold in the quest for novel therapeutics.

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their potential to combat inflammation. For instance, a series of thiazole-based hydrazide derivatives were synthesized, and their anti-inflammatory activity was evaluated. acs.org In this study, one of the synthesized compounds, N′-(4-(benzyloxy)benzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, which incorporates the benzyloxybenzylidene moiety, was assessed for its ability to inhibit protein denaturation, a hallmark of inflammation. acs.org The study revealed that while some derivatives in the series showed significant anti-inflammatory effects, the compound with the 4-benzyloxyphenyl group exhibited the lowest inhibition. acs.org

Another area of research has focused on the inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. While direct studies on this compound derivatives as COX inhibitors are not detailed in the provided information, the broader class of pyridine-containing compounds has been explored for this purpose.

Antimicrobial Activities

The search for new antimicrobial agents has led researchers to explore derivatives of this compound. In one study, a series of thiazole-based hydrazides were synthesized and tested for their antimicrobial properties. acs.org Among the synthesized compounds, N′-(4-(benzyloxy)benzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide was evaluated, although the specific results for this compound were not the most potent in the series. acs.org The study did, however, identify other derivatives with promising antimicrobial activity, underscoring the potential of this chemical class. acs.org Research into 1,3,4-thiadiazole (B1197879) derivatives has also shown that Schiff bases derived from this core can exhibit antimicrobial properties. researchgate.net

Anticancer and Cytotoxic Activities

The development of novel anticancer agents is a significant focus of medicinal chemistry, and derivatives of this compound have been explored in this context. For example, a benzofuran (B130515) derivative, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran, which is structurally related to the benzyloxy-substituted aromatic scaffold, has been shown to suppress metastatic effects in p53-mutant hepatocellular carcinoma cells. researchgate.net Furthermore, studies on 1,3,4-thiadiazole derivatives have revealed cytotoxic effects on cancer cell lines. researchgate.net For instance, one such derivative demonstrated cytotoxicity against PC-3 and MDA-MB-231 cancer cell lines. researchgate.net The broader class of pyridine-containing compounds has also been a source of anticancer drugs like abiraterone (B193195) acetate (B1210297) and crizotinib. jchemrev.com

DNA Binding and Protection

Derivatives of this compound have been investigated for their ability to interact with DNA, a key target for many therapeutic agents. cmjpublishers.com The nature of these interactions can be either covalent, leading to irreversible biological effects, or non-covalent, which includes intercalation, groove binding, and electrostatic interactions that are typically reversible. cmjpublishers.com

Computational methods, such as molecular docking, are instrumental in predicting the DNA-binding potential of these derivatives. cmjpublishers.com These in silico approaches allow researchers to screen and prioritize compounds for synthesis and further experimental validation, thereby accelerating the drug discovery process. cmjpublishers.com Studies have shown that the binding affinities of various Schiff base derivatives with DNA can be predicted, with binding energies indicating favorable interactions. cmjpublishers.com

Furthermore, research has demonstrated that certain derivatives not only bind to DNA but can also offer protection against DNA damage induced by reactive oxygen species like hydroxyl radicals. For instance, Troxerutin, a derivative of the natural bioflavonoid rutin, has been shown to interact with DNA via groove binding without causing damage and to protect it from hydroxyl radical-induced cleavage. nih.gov

Antihistamine Activity

Derivatives of this compound are also being explored for their potential as antihistamines. Histamine (B1213489) H1 receptor antagonists are known for their anti-inflammatory and anti-allergic properties. brieflands.com The development of second-generation antihistamines is a key focus, as they tend to have fewer side effects than their first-generation counterparts. nih.gov

In silico studies play a crucial role in screening and identifying promising new antihistamine candidates. nih.gov Molecular docking and molecular dynamics simulations are used to assess the binding of these derivatives to the histamine H1 receptor. nih.gov These computational techniques help in understanding the potential efficacy and drug-like properties of the compounds before they are synthesized. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their desired pharmacological effects, whether it be DNA binding or antihistamine activity.

For instance, in the context of DNA binding, the planar structure of aromatic rings and specific substitution patterns are known to contribute to the binding activity. cmjpublishers.com Similarly, in the development of antitubercular drugs, SAR studies have shown that modifications to the linker between different parts of the molecule can significantly impact efficacy and metabolic stability. service.gov.uk For example, while some changes are well-tolerated, others can drastically alter the molecule's preferred conformation and, consequently, its inhibitory activity against the target enzyme. uantwerpen.be

The insights gained from SAR studies are invaluable for the rational design of new derivatives with enhanced potency and improved pharmacological profiles.

Molecular Docking and In Silico Investigations

Molecular docking and other in silico methods are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (receptor), such as DNA or a protein. cmjpublishers.commdpi.com These techniques are integral to modern drug discovery and development.

The process typically involves preparing the 3D structures of both the ligand and the target, followed by a docking simulation to predict the most likely binding orientation and affinity. cmjpublishers.com The results are then analyzed to visualize the binding conformation and key interactions, such as hydrogen bonds. cmjpublishers.comuantwerpen.be

In the study of this compound derivatives, molecular docking has been used to:

Predict DNA-binding affinities and modes of interaction. cmjpublishers.comnih.gov

Screen for potential antihistamine activity by modeling interactions with the histamine H1 receptor. nih.gov

Elucidate the mechanism of action of antimicrobial agents by identifying probable molecular targets. mdpi.comnih.gov

Guide the design of new compounds with improved inhibitory activity against specific enzymes. uantwerpen.be

The binding energies and docking scores obtained from these simulations provide a quantitative measure of the binding affinity, helping to rank and select the most promising candidates for further experimental investigation. cmjpublishers.comnih.govnih.gov For example, docking studies of various compounds with DNA have reported binding energies ranging from -5.7 to -9.1 kcal/mol, indicating strong interactions. cmjpublishers.com

Table of Mentioned Compounds | Compound Name | | --- | | this compound | | Troxerutin |

Mechanistic and Theoretical Studies

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 5-(benzyloxy)nicotinaldehyde and its derivatives often involves multi-step reaction sequences. One common approach is the formylation of a substituted pyridine (B92270) ring. For instance, the synthesis of 2-bromo-4-formyl-5-tosyloxypyridine and 5-benzyloxy-2,4,6-tribromonicotinaldehyde has been achieved through methods like DMF-formylation and bromination of the pyridine ring under relatively mild conditions. clockss.orgresearchgate.net The Vilsmeier-Haack reaction is another key transformation used. For example, the reaction of a styrene (B11656) derivative with the Vilsmeier reagent, followed by treatment with hot aqueous ammonium (B1175870) chloride, can yield a 4-phenylnicotinaldehyde derivative. acs.org This reaction is presumed to proceed through an intermediate which then cyclizes to form the pyridine ring upon heating in an acidic workup. acs.org

The mechanism of the Friedländer reaction, which can be used to synthesize quinoline (B57606) derivatives, involves a complex series of competing pathways that are dependent on the structure of the reactants and the reaction conditions. researchgate.net The reaction is thought to proceed through the initial formation of a Schiff base or an aldol-type adduct, followed by cyclization and dehydration to form the quinoline ring. researchgate.net

In the context of nitrile transformations, the reductive hydrolysis to alcohols proceeds through a domino reaction sequence. d-nb.inforesearchgate.net This involves the initial hydrogenation of the nitrile to a primary imine, which then undergoes hydrolysis to a hemiaminal. Subsequent deamination yields an aldehyde, which is finally hydrogenated to the corresponding alcohol. d-nb.inforesearchgate.net

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the properties of molecules related to this compound.

DFT calculations are widely used to study the electronic structure, reactivity, and spectroscopic properties of organic molecules. mdpi.comorientjchem.org These calculations can provide insights into molecular orbital energies (HOMO and LUMO), geometric parameters, vibrational frequencies, and dipole moments. mdpi.com The accuracy of DFT results is highly dependent on the choice of the functional and basis set. mdpi.comresearchgate.net For example, the B3LYP hybrid functional is commonly employed for studying reaction mechanisms and molecular spectroscopy. mdpi.com

In studies of related heterocyclic systems, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to investigate the inhibitory effectiveness of 1,2,4-triazole (B32235) derivatives by analyzing their chemical reactivity parameters and reactive centers. researchgate.net Similarly, the structural and electronic properties of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate were investigated using DFT at the B3LYP/6-311G(3df,3pd) level, showing good agreement between calculated and experimental spectroscopic data. orientjchem.org For 2-benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one, DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set were used to analyze its electronic and optical characteristics. mdpi.com

Conformational analysis is crucial for understanding the three-dimensional structure of molecules and how it influences their reactivity and biological activity. DFT calculations can be used to determine the most stable conformers of a molecule. researchgate.net For instance, in the study of 1,2,4-triazole derivatives, full optimization of the molecular structure was performed to find the most stable conformer using molecular mechanics force fields followed by re-optimization with DFT. researchgate.net The conformational aspects of 3t-pentyl-2r,6c-di(naphthalen-1-yl) piperidin-4-one oxime were also studied using the B3LYP level of theory with a 6-31G(d,p) basis set, and the results showed that the piperidin-4-one ring adopts a chair conformation. researchgate.net

Density Functional Theory (DFT) Calculations

Studies on Catalyst Development and Reaction Optimization

The development of efficient catalysts and the optimization of reaction conditions are critical for the synthesis of this compound and its derivatives. catalysis.blogbruker.com The goal is to maximize yield and selectivity while minimizing waste and energy consumption. numberanalytics.com

Catalyst development focuses on enhancing reaction rates, improving yield, and reducing energy consumption. catalysis.blog For instance, in the synthesis of polysubstituted pyrroles, Fe2O3@cellulose has been used as a regioselective catalyst. researchgate.net Iridium-based catalysts have been developed for the Signal Amplification By Reversible Exchange (SABRE) process, which can be used to enhance NMR signals for substrates like nicotinaldehyde.

Reaction optimization involves the systematic investigation of factors such as temperature, solvent, and catalyst concentration. numberanalytics.com Customized spreadsheets and Design of Experiments (DoE) are often used to identify the most favorable reaction conditions. bruker.commdpi.com For example, the synthesis of 10-nornaltrexones was optimized by modifying the literature route to improve the yield of the conversion of an alcohol intermediate to 4-(2-(benzyloxy)-3-methoxyphenyl)nicotinaldehyde. acs.orgacs.org In another study, a nickel-catalyzed reductive hydrolysis of nitriles to alcohols was developed, with the Ni-triphos system showing high efficiency. d-nb.inforesearchgate.net

Investigation of Intermediates and Reaction Pathways

Identifying and characterizing reaction intermediates is key to understanding reaction mechanisms. clockss.org In the synthesis of derivatives of this compound, various intermediates have been proposed and sometimes isolated. For example, in a synthetic route towards toddaquinoline, 5-benzyloxynicotinaldehyde was prepared and then converted to the corresponding acetal (B89532), 5-benzyloxynicotinaldehyde acetal, which served as an intermediate. clockss.org In the synthesis of 4-phenylnicotinaldehyde, an intermediate is presumed to form from the reaction of styrene with the Vilsmeier reagent before cyclizing to the final product. acs.org

The study of reaction pathways helps in understanding how reactants are converted to products. For example, in the synthesis of substituted 2-bromopyridine (B144113) aldehydes, different routes including DMF-formylation and bromination of the pyridine ring were investigated. clockss.orgresearchgate.net In the reductive hydrolysis of nitriles, the reaction pathway is proposed to involve the formation of a primary imine, followed by a hemiaminal, and then an aldehyde, before the final alcohol product is formed. d-nb.info

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.